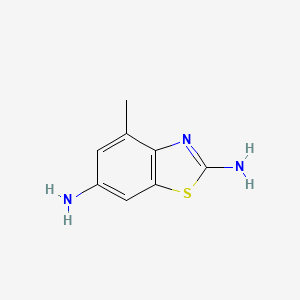

4-Methyl-1,3-benzothiazole-2,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

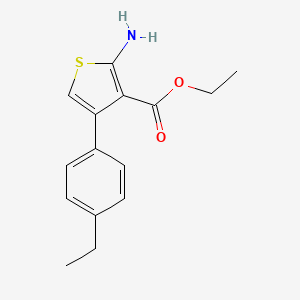

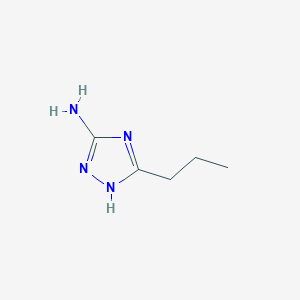

The synthesis of benzothiazole derivatives, including compounds similar to 4-Methyl-1,3-benzothiazole-2,6-diamine, often involves nucleophilic aromatic substitution reactions or cyclization processes. For example, novel 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles were synthesized from o-methylaniline with various aromatic carbonic acids, confirmed by elemental analyses, NMR, MS, IR spectra, and X-ray crystallography (Dong et al., 2002). These methods highlight the typical pathways for synthesizing benzothiazole derivatives, which can be adapted for the synthesis of 4-Methyl-1,3-benzothiazole-2,6-diamine.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including 4-Methyl-1,3-benzothiazole-2,6-diamine, can be analyzed through techniques such as X-ray crystallography. The structural analysis reveals key features like bond lengths, bond angles, and dihedral angles, providing insights into the compound's molecular geometry. For instance, the structure of similar compounds was determined using X-ray crystallography, offering detailed geometrical data (Aydin et al., 2002).

Chemical Reactions and Properties

Benzothiazole derivatives participate in various chemical reactions, reflecting their reactive nature. For instance, unexpected isomerization of N-Aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(Benzothiazol-2-yl)-2-nitroethene-1,1-diamines has been observed, indicating the dynamic chemistry of benzothiazoles under certain conditions (Argilagos et al., 1997). Such reactions highlight the chemical properties and reactivity of benzothiazole derivatives.

Physical Properties Analysis

The physical properties of benzothiazoles, such as solubility, melting point, and thermal stability, are critical for their application in various domains. For example, the synthesis of polyimides from unsymmetrical diamines containing benzimidazole moieties exhibited excellent thermal stability and good mechanical properties (Sidra et al., 2018), demonstrating the importance of understanding these physical properties.

Chemical Properties Analysis

The chemical properties of 4-Methyl-1,3-benzothiazole-2,6-diamine, such as its reactivity with various reagents, potential for forming derivatives, and involvement in chemical reactions, are fundamental to its application in synthesis and material science. The reactivity of benzothiazoles with amines to form highly sensitive chemiluminescence derivatives for liquid chromatography illustrates the utility of understanding these chemical properties (Yoshida et al., 2001).

Applications De Recherche Scientifique

-

Biomedical Field

- Benzothiazole and its derivatives have attracted interest in the biomedical field due to their biological and pharmacological properties .

- They possess various types of biological activities such as antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic .

- The benzothiazole nucleus has been found to play an important role as an antimicrobial, anti-inflammatory, anticancer, and antidiabetic agent .

-

Anti-tubercular Compounds

- Benzothiazole based anti-tubercular compounds have shown better inhibition potency against M. tuberculosis .

- Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

- Structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

-

Antibacterial Potential

Safety And Hazards

Propriétés

IUPAC Name |

4-methyl-1,3-benzothiazole-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,9H2,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQMTKFEAJWGTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354314 |

Source

|

| Record name | 4-methyl-1,3-benzothiazole-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,3-benzothiazole-2,6-diamine | |

CAS RN |

314033-52-8 |

Source

|

| Record name | 4-methyl-1,3-benzothiazole-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)